
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Vue d'ensemble
Description
“2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It has a molecular weight of 256.05 and a molecular formula of C12H15BF2O3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached . The compound also contains two fluorine atoms attached to the phenol ring .Chemical Reactions Analysis
The compound is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It also participates in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .Physical And Chemical Properties Analysis
The compound is a pale yellow to brown liquid . It has a molecular weight of 256.05 and a molecular formula of C12H15BF2O3 . The compound’s InChI code is 1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3 .Applications De Recherche Scientifique
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, this compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is not fully understood. However, it has been reported to inhibit specific enzymes and signaling pathways involved in cancer cell growth. This compound has also been shown to bind to specific proteins and modulate their activity.
Biochemical and Physiological Effects:
This compound has been reported to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been shown to modulate the activity of specific proteins involved in cancer cell growth. However, the physiological effects of this compound in vivo are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in lab experiments is its high purity and stability. This compound can be synthesized in high yields using the Suzuki-Miyaura cross-coupling reaction. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol. One direction is to investigate its potential use as a fluorescent probe for imaging applications. Another direction is to study its mechanism of action in more detail to better understand its anticancer properties. In addition, the development of novel synthesis methods for this compound could lead to improved yields and purity, which could further enhance its potential applications.
Propriétés
IUPAC Name |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKTJYRVGXRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

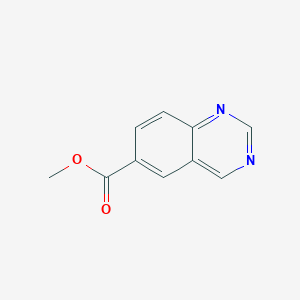

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
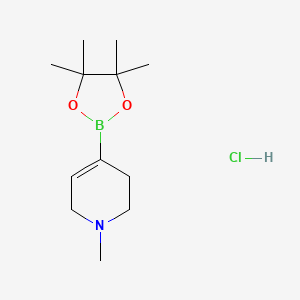
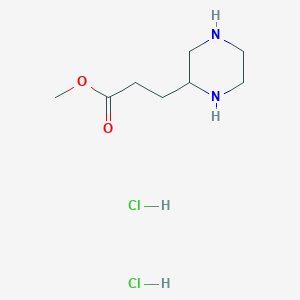
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)

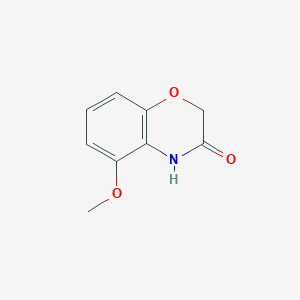

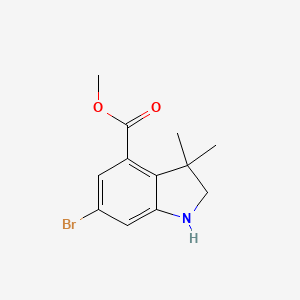
![Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1430896.png)